6-aminoquinoline-4-carboxylic acid hydrochloride
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Overview
Description
6-aminoquinoline-4-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound this compound is particularly interesting due to its potential biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoquinoline-4-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . The reaction typically involves the use of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid, which is then further functionalized to obtain the desired compound .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, addressing the drawbacks of traditional synthesis methods .
Chemical Reactions Analysis
Types of Reactions: 6-aminoquinoline-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological and pharmaceutical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various functionalized quinoline derivatives with enhanced biological activities .
Scientific Research Applications
6-aminoquinoline-4-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimalarial, antibacterial, and anticancer activities . The compound is also used in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 6-aminoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, quinoline derivatives are known to interfere with the heme detoxification process in the malaria parasite, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-aminoquinoline-4-carboxylic acid hydrochloride include other quinoline derivatives such as quinoline-4-carboxylic acid, 8-aminoquinoline, and various functionalized quinolines .
Uniqueness: What sets this compound apart from other similar compounds is its specific functional groups, which confer unique biological and chemical properties. The presence of both the amino and carboxylic acid groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
2694735-32-3 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-aminoquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9;/h1-5H,11H2,(H,13,14);1H |
InChI Key |
DBESFCLPAWIFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)C(=O)O.Cl |
Purity |
0 |
Origin of Product |
United States |
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